molecular formula C12H19N3O B157030 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline CAS No. 122833-04-9

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Numéro de catalogue B157030
Numéro CAS: 122833-04-9
Poids moléculaire: 221.3 g/mol
Clé InChI: LUYPGLRYFIVYTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the provided papers, often involves multi-step reactions starting from basic building blocks like amino acids or other nitrogen-containing heterocycles. For example, the synthesis described in paper starts from the methyl ester of (S)-serine and involves the formation of oxazolidine derivatives as key intermediates. This suggests that a similar approach could potentially be applied to synthesize 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, starting from appropriate precursors and using tailored reaction conditions to introduce the methoxy and methyl groups at the desired positions on the piperazine ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution pattern on the piperazine ring, as well as the presence of additional functional groups, can significantly influence the molecular conformation and, consequently, the biological activity of the compound. The papers do not provide specific details on the molecular structure of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, but the structural analyses of similar compounds could be inferred to predict the behavior of the molecule in various environments.

Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and oxidation. The transformations mentioned in paper , such as Swern oxidation followed by Wittig reaction and subsequent hydrogenation, indicate the reactivity of the piperazine ring and its substituents. These reactions could be relevant when considering the chemical reactivity of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline in the synthesis of other compounds or in its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. While the papers do not provide specific data on 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline, the properties of the compounds synthesized in paper suggest that the introduction of aryl groups and other substituents can modulate the lipophilicity and, potentially, the pharmacokinetic profile of these molecules.

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

The compound is provided to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Propriétés

IUPAC Name

2-methoxy-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYPGLRYFIVYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602870
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

CAS RN

122833-04-9
Record name 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Citations

For This Compound
49
Citations
K Iikubo, Y Kondoh, I Shimada, T Matsuya… - Chemical and …, 2018 - jstage.jst.go.jp
Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (…
Number of citations: 14 www.jstage.jst.go.jp
X Deng, Q Yang, N Kwiatkowski, T Sim… - ACS Medicinal …, 2011 - ACS Publications
Kinome-wide selectivity profiling of a collection of 2-amino-pyrido[2,3-d]pyrimidines followed by cellular structure−activity relationship-guided optimization resulted in the identification of …
Number of citations: 69 pubs.acs.org
X Deng, JM Elkins, J Zhang, Q Yang, T Erazo… - European journal of …, 2013 - Elsevier
The benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core was discovered as a novel ERK5 (also known as MAPK7 and BMK1) inhibitor scaffold, previously. Further structure–activity …
Number of citations: 60 www.sciencedirect.com
I Beria, D Ballinari, JA Bertrand, D Borghi… - Journal of medicinal …, 2010 - ACS Publications
Polo-like kinase 1 (Plk1) is a fundamental regulator of mitotic progression whose overexpression is often associated with oncogenesis and therefore is recognized as an attractive …
Number of citations: 87 pubs.acs.org
Z Deng, G Chen, S Liu, Y Li, J Zhong, B Zhang… - European Journal of …, 2020 - Elsevier
Hepatocellular carcinoma (HCC) is the second leading cause of cancer-related death worldwide and targeted therapeutics exhibit limited success. Polo-like kinase 1 (PLK1), a Ser/Thr …
Number of citations: 9 www.sciencedirect.com
L Tan, D Gurbani, EL Weisberg, JC Hunter, L Li… - Bioorganic & medicinal …, 2017 - Elsevier
TAK1 (transforming growth factor-β-activated kinase 1) is an essential intracellular mediator of cytokine and growth factor signaling and a potential therapeutic target for the treatment of …
Number of citations: 32 www.sciencedirect.com
W Wei, Z Feng, Z Liu, X Li, H He, K Ran, Y Shi… - European Journal of …, 2022 - Elsevier
Focal adhesion kinase (FAK) promotes tumor progression by intracellular signal transduction and regulation of gene expression and protein turnover, which is a compelling therapeutic …
Number of citations: 9 www.sciencedirect.com
W Hou, H Sun, Y Ma, C Liu, Z Zhang - Journal of Medicinal …, 2019 - ACS Publications
In the course of developing the biochemistry to chemistry activity-based protein profiling (BTC-ABPP) method, we herein unexpectedly discovered that the epidermal growth factor …
Number of citations: 11 pubs.acs.org
Y Guo, Y Zou, Y Chen, D Deng, Z Zhang, K Liu… - Bioorganic …, 2023 - Elsevier
Based on the pharmacological synergy of JAK2 and BRD4 in the NF-κB pathway and positive therapeutic effect of combination of JAK2 and BRD4 inhibitors in treating MPN and …
Number of citations: 1 www.sciencedirect.com
飯久保一彦, イイクボカズヒコ - 2020 - tsukuba.repo.nii.ac.jp
Echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) is considered a valid therapeutic target for the treatment of EML4–ALK-positive non-small …
Number of citations: 5 tsukuba.repo.nii.ac.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.